molecular formula C18H21FN2OS B4775043 1-[(5-ethyl-2-thienyl)carbonyl]-4-(3-fluorobenzyl)piperazine

1-[(5-ethyl-2-thienyl)carbonyl]-4-(3-fluorobenzyl)piperazine

Cat. No. B4775043
M. Wt: 332.4 g/mol
InChI Key: UASHQOSNIYQHCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-ethyl-2-thienyl)carbonyl]-4-(3-fluorobenzyl)piperazine, also known as EFTB, is a chemical compound that has been studied for its potential use in scientific research. EFTB is a piperazine derivative that has shown promise in a variety of applications, including as a tool for studying the mechanisms of certain diseases and as a potential therapeutic agent. In

Mechanism of Action

The mechanism of action of 1-[(5-ethyl-2-thienyl)carbonyl]-4-(3-fluorobenzyl)piperazine is not fully understood, but it is believed to involve its interaction with certain receptors in the brain. Specifically, 1-[(5-ethyl-2-thienyl)carbonyl]-4-(3-fluorobenzyl)piperazine has been shown to have an affinity for the dopamine D2 receptor, which is involved in the regulation of movement and cognition.
Biochemical and Physiological Effects:
1-[(5-ethyl-2-thienyl)carbonyl]-4-(3-fluorobenzyl)piperazine has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to increase dopamine release in certain areas of the brain, which could have implications for the treatment of certain diseases. Additionally, 1-[(5-ethyl-2-thienyl)carbonyl]-4-(3-fluorobenzyl)piperazine has been shown to have anxiolytic effects, meaning it may have potential as a treatment for anxiety disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(5-ethyl-2-thienyl)carbonyl]-4-(3-fluorobenzyl)piperazine in lab experiments is its specificity for certain receptors in the brain. This can make it a useful tool for studying the mechanisms of certain diseases. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret results.

Future Directions

There are several future directions for research on 1-[(5-ethyl-2-thienyl)carbonyl]-4-(3-fluorobenzyl)piperazine. One area of interest is in its potential as a therapeutic agent for certain diseases. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations. Finally, there may be potential for the development of new derivatives of 1-[(5-ethyl-2-thienyl)carbonyl]-4-(3-fluorobenzyl)piperazine that could have improved efficacy or specificity for certain receptors.

Scientific Research Applications

1-[(5-ethyl-2-thienyl)carbonyl]-4-(3-fluorobenzyl)piperazine has been studied for its potential use in a variety of scientific research applications. One area of interest is in the study of certain diseases, such as Parkinson's disease and schizophrenia. 1-[(5-ethyl-2-thienyl)carbonyl]-4-(3-fluorobenzyl)piperazine has been shown to have an affinity for certain receptors in the brain that are implicated in these diseases, making it a potentially useful tool for studying their mechanisms.

properties

IUPAC Name

(5-ethylthiophen-2-yl)-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2OS/c1-2-16-6-7-17(23-16)18(22)21-10-8-20(9-11-21)13-14-4-3-5-15(19)12-14/h3-7,12H,2,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UASHQOSNIYQHCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Ethylthiophen-2-yl)[4-(3-fluorobenzyl)piperazin-1-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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